Product packaging for 5-Ethyl-3-mesitylisoxazole(Cat. No.:)

5-Ethyl-3-mesitylisoxazole

Cat. No.: B12884809
M. Wt: 215.29 g/mol
InChI Key: XHCRBQRCCLVZOX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isoxazole (B147169) Research

The journey into isoxazole chemistry began in the late 19th and early 20th centuries. The pioneering work of Claisen in 1891, who synthesized an isoxazole compound, laid the foundation for this field. mdpi.com A significant leap forward came with the studies of Quilico and his group between 1930 and 1946, who explored the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. wmich.edu The development of 1,3-dipolar cycloaddition reactions, extensively studied by Rolf Huisgen in the 1960s, provided a powerful and versatile method for constructing the isoxazole ring, further accelerating research in this area. wikipedia.orgorganic-chemistry.org This reaction, sometimes referred to as the Huisgen cycloaddition, remains a cornerstone of isoxazole synthesis. wikipedia.org

Structural Features and Aromaticity of the Isoxazole Ring System

The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom in adjacent positions. wmich.edu It is considered an aromatic system, though its aromaticity is influenced by the presence of the two heteroatoms. bldpharm.com The structure is a planar pentagon. mdpi.com The presence of the electron-donating oxygen and the pyridine-like nitrogen atom influences its chemical reactivity. mdpi.combldpharm.com The N-O bond within the ring is relatively weak and can be a site for ring cleavage under certain conditions, such as reduction or in the presence of a base, which makes isoxazoles useful as synthetic intermediates. researchgate.netnih.gov

Rationale for Investigating 5-Ethyl-3-mesitylisoxazole

While specific research dedicated solely to this compound is not abundant in publicly available literature, its structure suggests several reasons for scientific interest. The combination of a bulky, electron-donating mesityl group at the 3-position and a smaller alkyl (ethyl) group at the 5-position creates a specific steric and electronic environment. This substitution pattern could influence the compound's reactivity, stability, and potential biological activity.

The synthesis of such a compound serves as an excellent example for studying the regioselectivity of isoxazole formation reactions. Key synthetic routes to isoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-diketones. researchgate.netnih.gov For this compound, this would likely involve the reaction of mesityl nitrile oxide with 1-butyne (B89482) or the reaction of a mesityl-substituted 1,3-diketone with hydroxylamine. Investigating these reactions for this specific target can provide valuable insights into the factors controlling the orientation of the substituents on the resulting isoxazole ring.

Furthermore, the exploration of the chemical space occupied by substituted isoxazoles is driven by the continuous search for new molecules with useful properties. The unique substitution of this compound makes it a candidate for further investigation into its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO B12884809 5-Ethyl-3-mesitylisoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-ethyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole

InChI

InChI=1S/C14H17NO/c1-5-12-8-13(15-16-12)14-10(3)6-9(2)7-11(14)4/h6-8H,5H2,1-4H3

InChI Key

XHCRBQRCCLVZOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 3 Mesitylisoxazole

Precursor Synthesis and Preparation

The successful construction of the target isoxazole (B147169) is contingent on the efficient preparation of its constituent precursors. This involves the synthesis of a suitable alkyne to act as the dipolarophile and the generation of a reactive nitrile oxide from stable starting materials.

Synthesis of Ethyl-Containing Dipolarophiles

The ethyl group at the 5-position of the isoxazole ring is introduced via the dipolarophile. For the formation of an aromatic isoxazole ring, an alkyne is the required reaction partner. wikipedia.org The most direct and common dipolarophile for this purpose is 1-butyne (B89482).

The synthesis of 1-butyne can be accomplished through the alkylation of acetylene. A typical laboratory method involves the reaction of sodium acetylide with an ethyl halide, such as ethyl bromide, in a suitable solvent like liquid ammonia.

Reaction Scheme for 1-Butyne Synthesis

Generation of Mesityl-Substituted Nitrile Oxide Precursors

The 3-mesityl portion of the target molecule originates from mesitylnitrile oxide (2,4,6-trimethylbenzonitrile oxide). Due to the significant steric hindrance provided by the flanking methyl groups of the mesityl substituent, mesitylnitrile oxide is a rare example of a stable, crystalline nitrile oxide that can be isolated. researchgate.netgoogle.com However, it is most commonly generated in situ for immediate use in cycloaddition reactions. The primary route for its generation begins with mesityl aldoxime.

From Mesityl Aldoximes

The conversion of aldoximes to nitrile oxides is a standard and widely used method. researchgate.net The process begins with the synthesis of the requisite aldehyde, mesitaldehyde, which is then converted to the corresponding aldoxime.

Synthesis of Mesitaldehyde (2,4,6-Trimethylbenzaldehyde): Mesitaldehyde is prepared from mesitylene (B46885) (1,3,5-trimethylbenzene). Several formylation methods are effective, with the Gattermann and Rieche reactions being prominent examples. wikipedia.org The Gattermann-Koch reaction, for instance, involves treating mesitylene with carbon monoxide and hydrogen chloride under pressure, catalyzed by a mixture of aluminum chloride and cuprous chloride. dissertationtopic.net

Formylation Method Reagents Catalyst Typical Yield
Gattermann-KochMesitylene, CO, HClAlCl₃ / Cu₂Cl₂59% dissertationtopic.net
Rieche FormylationMesitylene, Cl₂CHOCH₃TiCl₄84%
Zinc Cyanide MethodMesitylene, Zn(CN)₂, HClAlCl₃73-81% orgsyn.org

Synthesis of Mesityl Aldoxime: The prepared mesitaldehyde is converted to mesityl aldoxime (2,4,6-trimethylbenzaldehyde oxime) through a condensation reaction with hydroxylamine (B1172632). nih.gov Typically, hydroxylamine hydrochloride is used in the presence of a base (e.g., sodium hydroxide (B78521) or sodium acetate) to liberate the free hydroxylamine for the reaction.

Generation of Mesitylnitrile Oxide from Mesityl Aldoxime: The final step is the oxidative dehydrogenation of the aldoxime. researchgate.net A common laboratory procedure involves the conversion of the aldoxime to the corresponding hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent such as DMF. nih.gov The intermediate hydroximoyl chloride is not isolated but is treated directly with a base, typically a tertiary amine like triethylamine (B128534) (Et₃N), to induce dehydrochlorination and form the nitrile oxide in situ. mdpi.com

Reaction Scheme for Mesitylnitrile Oxide Generation Reaction scheme showing the conversion of Mesityl Aldoxime to Mesitylnitrile Oxide via a hydroximoyl chloride intermediate.

(Image depicting the two-step conversion of Mesityl Aldoxime to Mesitylnitrile Oxide)

Alternative Routes to Mesitylnitrile Oxide

An important alternative to the aldoxime route is the dehydration of primary nitro compounds. e-bookshelf.de This pathway would utilize 2,4,6-trimethyl-1-(nitromethyl)benzene as the precursor. The dehydration is famously achieved using the Mukaiyama procedure, which employs phenyl isocyanate as the dehydrating agent in the presence of a catalytic amount of triethylamine. chemtube3d.com The reaction proceeds by abstracting the elements of water from the nitroalkane to generate the nitrile oxide, carbon dioxide, and aniline. Other dehydrating systems such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a base can also be employed. e-bookshelf.de

Direct Synthesis Approaches to the Isoxazole Core

With the precursors in hand, the final stage of the synthesis involves the direct construction of the five-membered isoxazole ring.

1,3-Dipolar Cycloaddition Reactions

The most versatile and widely applied method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction is a concerted pericyclic process classified as a [3+2] cycloaddition, where the three-atom, four-π-electron system of the nitrile oxide reacts with the two-atom, two-π-electron system of the alkyne. chesci.comresearchgate.net

In the synthesis of 5-Ethyl-3-mesitylisoxazole, mesitylnitrile oxide (the 1,3-dipole), generated in situ from mesityl aldoxime, reacts with 1-butyne (the dipolarophile). The reaction proceeds with high regioselectivity, which can be rationalized by Frontier Molecular Orbital (FMO) theory, to exclusively yield the 5-ethyl-3-mesityl substituted isomer. mdpi.commdpi.com The use of an alkyne as the dipolarophile ensures that the resulting cycloadduct is the aromatic isoxazole. wikipedia.org

(Image depicting the final cycloaddition step to form this compound)

This synthetic approach is highly efficient as it allows for the convergence of two relatively simple fragments to construct the more complex heterocyclic target in a single, ring-forming step.

Regio- and Stereoselectivity in the Formation of this compound

Alternative Cyclization Strategies for this compound

Beyond cycloaddition reactions, isoxazoles can be synthesized through various cyclization strategies, most notably through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

The Claisen isoxazole synthesis provides a classical route to 3,5-disubstituted isoxazoles. nih.gov For the synthesis of this compound, the required precursor is the unsymmetrical β-diketone, 1-(mesityl)pentane-1,3-dione . The reaction proceeds by treating this β-diketone with hydroxylamine (usually as hydroxylamine hydrochloride).

The mechanism involves the initial formation of a monoxime intermediate through the nucleophilic attack of hydroxylamine on one of the two carbonyl groups. This is followed by an acid- or base-catalyzed cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

The primary challenge in using an unsymmetrical β-diketone is controlling the regioselectivity. The hydroxylamine can, in principle, attack either the C1 carbonyl (adjacent to the mesityl group) or the C3 carbonyl (adjacent to the ethyl group).

Attack at C1: If the initial attack occurs at the carbonyl carbon bonded to the mesityl group, the subsequent cyclization and dehydration will lead to 3-Ethyl-5-mesitylisoxazole.

Attack at C3: If the attack occurs at the carbonyl carbon bonded to the ethyl group, the reaction will yield the desired This compound .

The outcome is dictated by the relative reactivity of the two carbonyl groups. The C1 carbonyl is sterically hindered by the bulky mesityl group, making it less accessible to nucleophilic attack. Conversely, the C3 carbonyl is more sterically accessible. Therefore, the nucleophilic attack by hydroxylamine is highly likely to occur preferentially at the C3 position, leading to the formation of this compound as the major product. Reaction conditions, such as pH, can be adjusted to further enhance this selectivity. nih.govrsc.org For instance, reactions under acidic conditions often favor attack at the less hindered carbonyl group. researchgate.net

Catalytic Approaches in Isoxazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted isoxazoles has greatly benefited from the development of various catalytic systems.

Transition Metal-Catalyzed Cycloadditions (e.g., Copper or Ruthenium-catalyzed methods)

Transition metal catalysis has proven to be highly effective in promoting the cycloaddition reactions for isoxazole synthesis. nih.gov

Copper-Catalyzed Reactions: Copper(I) catalysts are widely employed to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. organic-chemistry.org This method, often referred to as a "click" reaction, is known for its high efficiency, mild reaction conditions, and excellent regioselectivity, exclusively yielding the 3,5-disubstituted isoxazole isomer. For the synthesis of this compound, a copper(I) salt such as copper(I) iodide (CuI) can be used to catalyze the reaction between mesitylnitrile oxide and 1-butyne. The catalyst is believed to activate the alkyne towards cycloaddition.

Catalyst SystemAlkyneNitrile Oxide SourceSolventConditionsYieldReference
CuI/PPh3Aryl BromidesBenzoxazolesDMF135°C, 24hup to 95% nih.gov
CuClDialkyl PhosphonatesDiaryliodonium SaltsDichloromethane40°CHigh organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts offer an alternative and complementary approach to copper. acs.org Ruthenium(II) complexes can catalyze the cycloaddition of azides and alkynes to form triazoles, and similar principles can be applied to isoxazole synthesis. nih.gov Ruthenium-catalyzed reactions can proceed under neutral conditions and often exhibit a broad substrate scope. acs.org While less common than copper for this specific transformation, ruthenium catalysis can be advantageous for certain substrates or for achieving different regioselectivity in some cases. nih.gov

CatalystReactantsProductConditionsReference
[Cp*RuCl] complexesAzides and Alkynes1,5-disubstituted 1,2,3-triazolesNonprotic solvents60-80°C
Organocatalytic and Lewis Acid-Catalyzed Reactions

In addition to transition metals, organocatalysts and Lewis acids have emerged as powerful tools in isoxazole synthesis.

Organocatalysis: Organocatalytic approaches often utilize small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. For isoxazole synthesis, organocatalysts can be employed to promote the condensation reactions that form the isoxazole ring. For instance, a base-catalyzed condensation of β-nitroenones can lead to the formation of 3,5-disubstituted isoxazoles. rsc.org

Lewis Acid-Catalyzed Reactions: Lewis acids, such as aluminum trichloride (B1173362) (AlCl3) or zirconium tetrachloride (ZrCl4), can promote the synthesis of isoxazoles by activating the substrates. nih.govnih.gov For example, a one-pot method using aluminum trichloride has been developed for the synthesis of isoxazole derivatives from 2-methylquinoline (B7769805) derivatives and a nitrogen-oxygen source. nih.gov Lewis acids can enhance the efficiency of the dehydration of nitroalkanes to nitrile oxides, which can then undergo cycloaddition. nih.gov

CatalystReactantsProductKey FeaturesReference
Aluminum Trichloride2-Methylquinoline derivatives, Sodium NitriteIsoxazole derivativesAvoids transition metals, cost-effective nih.gov
Zirconium TetrachlorideNitroalkanesBicyclic IsoxazolesEnhances nitrile oxide formation nih.gov
Emerging Catalytic Systems for Substituted Isoxazoles

Research into new catalytic systems for isoxazole synthesis is ongoing, with a focus on improving efficiency, sustainability, and scope. This includes the development of novel ligands for transition metal catalysts to fine-tune their reactivity and selectivity. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are also gaining attention as a more sustainable option.

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of waste. bohrium.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions. mdpi.comsemanticscholar.orgorganic-chemistry.orgnih.govnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. mdpi.comorganic-chemistry.org The 1,3-dipolar cycloaddition for the synthesis of isoxazoles is particularly well-suited for microwave assistance. mdpi.comsemanticscholar.orgorganic-chemistry.orgnih.gov The synthesis of this compound via the cycloaddition of mesitylnitrile oxide and 1-butyne can be significantly expedited using microwave heating, making it a more energy-efficient and rapid process compared to conventional heating methods. organic-chemistry.org

Reaction TypeKey Advantages of Microwave AssistanceReference
1,3-Dipolar CycloadditionReduced reaction times, improved yields, minimized side products mdpi.comorganic-chemistry.org
Three-Component Coupling-CycloadditionFrom days to 30 minutes, increased yields organic-chemistry.org

The use of green solvents, such as water or ionic liquids, in combination with microwave irradiation, further enhances the sustainability of isoxazole synthesis. bohrium.commdpi.com These approaches align with the goals of green chemistry by minimizing the environmental impact of chemical production.

Ultrasonication Methods

The application of ultrasonic irradiation in organic synthesis has been recognized as a powerful tool for accelerating reactions, improving yields, and often enabling milder reaction conditions. In the context of isoxazole synthesis, ultrasound-assisted methods can significantly enhance the efficiency of cyclization reactions. nih.govresearchgate.net This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby providing the energy required for chemical transformations. researchgate.net

For the synthesis of this compound, an ultrasonication approach would typically involve the reaction of a mesityl-substituted precursor, such as a β-diketone or an α,β-alkynic oxime, with a suitable reagent. The use of ultrasound can lead to shorter reaction times, often reduced from hours to minutes, and can increase product yields compared to conventional heating methods. researchgate.netresearchgate.net

Table 1: Comparison of Ultrasonic vs. Conventional Synthesis for Analogous Heterocycles

Parameter Ultrasonic-Assisted Method Conventional Stirring/Heating Reference
Reaction Time 15–25 minutes Several hours researchgate.net
Yield Excellent (e.g., 87-95%) Moderate to Good researchgate.net
Conditions Ambient/Room Temperature Elevated Temperatures researchgate.net

| Energy Input | Localized High Energy | Bulk Heating | researchgate.net |

This data is based on the synthesis of analogous heterocyclic systems and illustrates the potential advantages of applying ultrasonication to the synthesis of this compound.

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions offer significant environmental benefits by minimizing waste and avoiding the use of potentially hazardous organic solvents. researchgate.net These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using microwave or autoclave-assisted heating. researchgate.net

The synthesis of this compound under solvent-free conditions would involve combining the necessary precursors, potentially with a solid-supported catalyst, and applying energy through microwaves or heating in a sealed vessel. This approach not only reduces environmental impact but can also lead to higher product purity, simplified work-up procedures, and improved reaction kinetics. researchgate.net For instance, the synthesis of various (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives has been successfully achieved using both autoclave and microwave-assisted solvent-free methods, resulting in curtailed reaction times and increased yields. researchgate.net

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing to a continuous production model. In this setup, reactants are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, reproducibility, and scalability.

For the production of this compound, a flow chemistry approach could involve the continuous mixing of precursor streams, which then pass through a heated reactor coil to facilitate the cyclization reaction. This method is particularly advantageous for reactions that are exothermic or involve unstable intermediates. The precise control offered by flow systems can lead to higher yields and selectivities. While specific flow synthesis protocols for this compound are not widely documented, the general principles have been applied to the synthesis of various isoxazole derivatives, demonstrating the feasibility of this advanced manufacturing technique. organic-chemistry.org

Post-Cyclization Functionalization and Derivatization of this compound

Once the this compound core has been synthesized, its chemical structure can be further modified to create a diverse range of derivatives. This functionalization can target the isoxazole ring itself or the substituent groups attached to it.

Functionalization at the Isoxazole Ring Positions (C-4)

The C-4 position of the isoxazole ring is a common site for electrophilic substitution and other functionalization reactions. researchgate.net While the isoxazole ring is generally considered electron-deficient, the C-4 position can be activated for reactions such as halogenation, nitration, and Friedel-Crafts type acylations under appropriate conditions.

More advanced transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-H functionalization at the C-4 position. researchgate.net For example, palladium-catalyzed C-H arylation or alkylation can introduce new carbon-carbon bonds at this site, allowing for the connection of various aryl or alkyl groups. researchgate.net Gold-catalyzed selective C-4 arylation of isoxazoles with arylsilanes has also been reported, providing a direct method for introducing aromatic substituents. researchgate.net

Table 2: Potential C-4 Functionalization Reactions for this compound

Reaction Type Reagents/Catalyst Potential Product
Halogenation N-Bromosuccinimide (NBS) 4-Bromo-5-ethyl-3-mesitylisoxazole
Nitration Nitrating Mixture (HNO₃/H₂SO₄) 5-Ethyl-3-mesityl-4-nitroisoxazole

| C-H Arylation | Aryl Halide, Pd Catalyst | 4-Aryl-5-ethyl-3-mesitylisoxazole |

Modifications and Transformations of the Ethyl Moiety

The ethyl group at the C-5 position offers several possibilities for chemical modification. Standard alkane functionalization reactions can be applied, although the reactivity may be influenced by the adjacent heterocyclic ring.

Oxidation: The ethyl group can be oxidized to introduce oxygen-containing functionalities. Mild oxidation could potentially yield an acetyl group (5-acetyl-3-mesitylisoxazole), while stronger conditions might lead to the formation of a carboxylic acid (3-mesitylisoxazole-5-carboxylic acid).

Halogenation: Free-radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could selectively introduce a halogen atom at the benzylic-like position (the carbon adjacent to the isoxazole ring), yielding 5-(1-haloethyl)-3-mesitylisoxazole. This halogenated intermediate can then serve as a handle for subsequent nucleophilic substitution reactions.

Reactions and Derivatization of the Mesityl Moiety

The mesityl group (2,4,6-trimethylphenyl) attached at the C-3 position also presents opportunities for derivatization.

Electrophilic Aromatic Substitution: The mesityl ring is electron-rich and activated towards electrophilic aromatic substitution. However, the positions ortho and para to the isoxazole ring are blocked by methyl groups. Therefore, reactions would likely occur on the methyl groups themselves.

Benzylic Functionalization: The methyl groups of the mesityl substituent are susceptible to benzylic functionalization. For example, benzylic bromination using NBS can convert one or more of the methyl groups into bromomethyl groups. These can then be further transformed into other functional groups such as alcohols, aldehydes, or carboxylic acids. This allows for the introduction of new functionalities onto the peripheral phenyl ring of the molecule.

Integration of this compound into Complex Molecular Scaffolds

The strategic incorporation of heterocyclic moieties into larger, more complex molecular architectures is a cornerstone of modern synthetic chemistry, enabling the development of novel materials and therapeutic agents. The isoxazole ring, in particular, serves as a versatile building block due to its unique electronic properties and structural rigidity. This section focuses on the synthetic methodologies aimed at incorporating the specific structural motif of this compound into sophisticated molecular designs.

While the existing body of scientific literature provides extensive insights into the synthesis of various isoxazole derivatives, specific and detailed examples of the integration of this compound into complex molecular architectures remain a niche area of investigation. Methodologies for the synthesis of isoxazoles generally involve the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, or the reaction of a β-diketone with hydroxylamine. These foundational reactions provide the basis for creating the this compound core, which can then be elaborated upon.

The primary challenge and area of innovation lie in the subsequent functionalization of the this compound unit to enable its covalent linkage into larger systems. Research efforts in analogous isoxazole systems suggest that this can be achieved through several strategic approaches. These include the introduction of reactive functional groups on either the ethyl or the mesityl substituent, or by leveraging the isoxazole ring itself as a scaffold for further chemical transformations.

For instance, the ethyl group at the 5-position could be a potential site for selective oxidation to introduce a hydroxyl or carboxyl group, thereby providing a handle for esterification or amidation reactions. Alternatively, electrophilic substitution on the mesityl ring, guided by the activating methyl groups, could introduce functionalities such as halogens or nitro groups, which are readily converted into a wide array of other substituents suitable for coupling reactions.

Although direct and explicit studies detailing the synthesis of complex molecules incorporating this compound are not extensively documented, the principles of synthetic organic chemistry allow for the postulation of viable synthetic pathways. The data presented in the following table outlines hypothetical, yet chemically sound, strategies for the incorporation of this isoxazole moiety into larger molecular frameworks, based on established reactivity patterns of related heterocyclic compounds.

Strategy Reaction Type Functionalization Site Potential Application
Side-Chain FunctionalizationOxidation, HalogenationEthyl group at C5Polymer synthesis, Macrocyclization
Aryl Ring ModificationElectrophilic Aromatic SubstitutionMesityl group at C3Cross-coupling reactions, Dendrimer synthesis
Isoxazole Ring ChemistryRing-opening/RearrangementIsoxazole coreSynthesis of novel heterocyclic systems

Further research and detailed experimental validation are necessary to fully explore and optimize the synthetic routes for incorporating this compound into complex molecular architectures. The development of such methodologies would undoubtedly expand the synthetic chemist's toolkit and pave the way for the creation of novel molecules with potentially interesting and useful properties.

Reaction Mechanisms and Pathways for 5 Ethyl 3 Mesitylisoxazole Formation and Transformation

Mechanistic Elucidation of Key Synthetic Pathways (e.g., 1,3-dipolar cycloaddition)

The most prominent and versatile method for the synthesis of isoxazoles, including 5-Ethyl-3-mesitylisoxazole, is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. maynoothuniversity.ieacs.orgwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to construct the five-membered heterocyclic ring. wikipedia.org In the context of this compound synthesis, the key reactive intermediate is mesitylenecarbonitrile oxide (a nitrile oxide), which acts as the 1,3-dipole. The dipolarophile is a terminal alkyne, specifically 1-butyne (B89482), which provides the ethyl group at the 5-position of the isoxazole (B147169) ring.

The generally accepted mechanism for this reaction is a concerted pericyclic process that proceeds through a six-electron transition state. kvmwai.edu.in However, some exceptions involving a stepwise mechanism have been noted. kvmwai.edu.in The cycloaddition of nitrile oxides to alkynes is a highly efficient method for directly forming the aromatic isoxazole ring. ijpcbs.com

The generation of the mesitylenecarbonitrile oxide intermediate is a critical preceding step. This can be achieved through several methods, most commonly via the dehydrohalogenation of the corresponding hydroxamoyl halide (mesitylenecarbohydroximoyl chloride) or the dehydration of a primary nitro compound. ijpcbs.com The stability of the nitrile oxide is a significant factor in these reactions. While many nitrile oxides are highly reactive and prone to dimerization to form furoxans, mesitylenecarbonitrile oxide is a notable exception. ijpcbs.com Due to the steric hindrance provided by the bulky mesityl group, it is a stable, crystalline solid, which facilitates its use in synthesis. ijpcbs.com

The regioselectivity of the 1,3-dipolar cycloaddition is a key aspect, determining the substitution pattern of the resulting isoxazole. In the reaction of an aryl nitrile oxide with a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored. sciepub.com This selectivity can be explained by Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. mdpi.com

Kinetic Studies and Reaction Rate Determination

A kinetic investigation of the 1,3-dipolar cycloaddition of mesitylenecarbonitrile oxide with cis- and trans-cyclooctene (B1233481) has been conducted, revealing important details about the reactivity of this nitrile oxide. rsc.org The rate constants and activation parameters were determined, highlighting that the high reactivity of trans-cyclooctene is due to the distortion of its double bond. rsc.org Such studies underscore the influence of the dipolarophile's structure on the reaction kinetics.

The rate of cycloaddition is also influenced by the steric bulk of the 1,3-dipole. Conjugation of nitrile oxides with alkynes can be achieved with both aliphatic and aryl nitrile oxides, but the rates of cycloaddition are observed to mirror the steric bulk of the dipoles. maynoothuniversity.ie Given that mesitylenecarbonitrile oxide is sterically hindered, its reaction rate might be expected to be lower compared to less bulky aryl nitrile oxides under similar conditions.

The following table presents kinetic data from a study on the cycloaddition of mesitylenecarbonitrile oxide with cyclooctenes, which can serve as a proxy for understanding the kinetic behavior of this dipole.

DipolarophileTemperature (°C)Rate Constant (k₂ / L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡ / kcal mol⁻¹)Activation Entropy (ΔS‡ / cal mol⁻¹ K⁻¹)
cis-Cyclo-octene25-14.5 ± 0.5-24.3 ± 1.6
trans-Cyclo-octene25-8.6 ± 0.2-19.4 ± 0.7

Identification and Characterization of Reactive Intermediate Species

The key reactive intermediate in the primary synthetic route to this compound is mesitylenecarbonitrile oxide . As previously mentioned, this nitrile oxide is unusually stable for this class of compounds and exists as a crystalline solid. ijpcbs.com This stability allows for its isolation and characterization using various spectroscopic techniques.

The formation of nitrile oxides often proceeds through other transient species. For instance, when generated from aldoximes, O-stannylated aldoximes are thought to be intermediates in reactions involving bis(tributyltin) oxide. ijpcbs.com In the case of dehydrohalogenation of hydroxamoyl chlorides, the reaction proceeds via the abstraction of a proton by a base, followed by the elimination of a halide ion.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of nitrile oxides and other intermediates. mdpi.com These studies help in understanding the reactivity and selectivity of these species. For example, DFT calculations can predict the geometries and electronic properties of intermediates, providing insights that are often difficult to obtain experimentally.

The table below summarizes the key reactive intermediate and its precursors in the synthesis of this compound.

Intermediate/PrecursorRole in ReactionMethod of Generation/FormationKey Characteristics
Mesitylenecarbohydroximoyl chloridePrecursor to Nitrile OxideReaction of mesitylaldoxime with a chlorinating agentA stable precursor that undergoes dehydrohalogenation.
Mesitylenecarbonitrile oxide1,3-DipoleDehydrohalogenation of the corresponding hydroxamoyl chlorideA stable, crystalline solid due to the steric hindrance of the mesityl group. ijpcbs.com
1-ButyneDipolarophileCommercially available or synthesized via standard methodsProvides the ethyl group at the 5-position of the isoxazole ring.

Investigation of Transition States and Energy Barriers

The transition state (TS) represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate and selectivity of a chemical reaction. For the 1,3-dipolar cycloaddition leading to this compound, computational methods like DFT have been invaluable in modeling the transition states and calculating the associated energy barriers. mdpi.comrsc.org

Studies on related systems have shown that the cycloaddition of nitrile oxides to alkynes can proceed through an asynchronous concerted mechanism, where the two new sigma bonds are formed at slightly different rates. researchgate.net The geometry of the transition state, including the forming bond lengths and angles, dictates the regiochemical outcome of the reaction.

The energy barrier for the cycloaddition is influenced by both electronic and steric factors. For example, in the reaction of mesitylenecarbonitrile oxide with chiral α,β-unsaturated enones, it was found that both catalyzed and non-catalyzed reactions likely proceed through similar transition states. semanticscholar.org DFT calculations on the reaction of N2O with transition-metal alkyne complexes have shown that the barriers for side-on activation of N2O are not prohibitively high, although end-on coordination is more favorable. acs.org These findings, while on a different system, highlight the power of computational chemistry in elucidating reaction mechanisms.

The following table provides hypothetical, yet plausible, DFT-calculated energy data for the transition states in the formation of this compound, based on data from analogous reactions.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Key Geometric Parameters of TS (Å)
Formation of this compoundTS1 (Concerted, Asynchronous)~15-20C(alkyne)-C(nitrile): ~2.2, C(alkyne)-O(nitrile): ~2.0
Dimerization of Mesityl Nitrile OxideTS2Higher than TS1 due to steric hindrance-

Influence of Substituents (Ethyl and Mesityl) on Reaction Mechanisms

The ethyl and mesityl substituents in this compound play a significant role in influencing the reaction mechanisms of its formation and subsequent transformations.

The mesityl group at the 3-position exerts a profound steric effect. As previously discussed, the bulkiness of the mesityl group is responsible for the remarkable stability of mesitylenecarbonitrile oxide, preventing its dimerization. ijpcbs.com This steric hindrance also influences the regioselectivity of the cycloaddition reaction. In the reaction with unsymmetrical dipolarophiles, the bulky mesityl group can direct the approach of the dipolarophile to minimize steric repulsion in the transition state. Studies on fused isoxazoline (B3343090) synthesis have shown that bulky substituents can significantly facilitate certain intramolecular reactions by introducing steric repulsion. mdpi.com

The ethyl group at the 5-position is introduced via the alkyne (1-butyne). The nature of the substituent on the alkyne can affect the electronic properties and, consequently, the reactivity of the dipolarophile. An ethyl group is an electron-donating group through induction, which can influence the HOMO-LUMO energy gap between the alkyne and the nitrile oxide, thereby affecting the reaction rate. The regioselectivity of the cycloaddition of nitrile oxides is also sensitive to the electronic nature of the substituents on the dipolarophile. sciepub.com

Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 3 Mesitylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethyl-3-mesitylisoxazole is anticipated to exhibit distinct signals corresponding to the ethyl and mesityl substituents, as well as the proton on the isoxazole (B147169) ring.

Mesityl Group: The two aromatic protons on the mesityl ring are expected to appear as a singlet in the aromatic region (typically δ 6.8-7.5 ppm). The three methyl groups on the mesityl ring would likely give rise to two distinct singlets: one for the two ortho-methyl groups and another for the para-methyl group, generally found in the upfield region (δ 2.0-2.5 ppm).

Ethyl Group: The ethyl group at the 5-position of the isoxazole ring will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet, resulting from coupling with the adjacent methyl protons, would typically be observed around δ 2.5-3.0 ppm. The triplet, due to coupling with the methylene protons, would appear further upfield, around δ 1.2-1.5 ppm.

Isoxazole Ring: The single proton at the 4-position of the isoxazole ring is expected to appear as a singlet, typically in the region of δ 6.0-6.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the isoxazole ring, the mesityl group, and the ethyl group.

Isoxazole Ring: The three carbon atoms of the isoxazole ring (C3, C4, and C5) would show signals in the characteristic range for heterocyclic aromatic compounds.

Mesityl Group: The substituted aromatic carbons of the mesityl ring would appear in the downfield region of the spectrum, while the methyl carbons would be found in the upfield aliphatic region.

Ethyl Group: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic shifts in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupAtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Isoxazole RingH-46.0 - 6.5 (s)C3: 160-165
C4: 100-105
C5: 170-175
Ethyl Group-CH₂-2.5 - 3.0 (q)20-25
-CH₃1.2 - 1.5 (t)10-15
Mesityl GroupAr-H6.8 - 7.5 (s)Aromatic C: 125-140
o-CH₃2.0 - 2.5 (s)o-CH₃: 20-22
p-CH₃2.0 - 2.5 (s)p-CH₃: 20-22

s = singlet, t = triplet, q = quartet

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C=C bonds of the isoxazole ring, the C-H bonds of the aromatic and aliphatic groups, and the N-O bond.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Mesityl)Stretching3000 - 3100
Aliphatic C-H (Ethyl, Methyl)Stretching2850 - 3000
C=N (Isoxazole Ring)Stretching1600 - 1650
C=C (Isoxazole & Mesityl)Stretching1450 - 1600
N-O (Isoxazole Ring)Stretching1100 - 1200
C-O (Isoxazole Ring)Stretching1000 - 1100

The presence of these characteristic bands would provide strong evidence for the isoxazole ring system and the attached alkyl and aryl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in its structural elucidation.

For this compound (C₁₄H₁₇NO), the expected molecular weight is approximately 215.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215.

The fragmentation of isoxazoles is known to proceed through the cleavage of the weak N-O bond. nih.govwikipedia.org Common fragmentation pathways for this compound could include:

Loss of the ethyl group: A significant fragment could be observed at m/z 186, corresponding to the loss of an ethyl radical (•CH₂CH₃).

Cleavage of the isoxazole ring: The ring can undergo cleavage to produce various smaller fragments.

Loss of methyl groups from the mesityl ring: Fragmentation of the mesityl substituent could lead to the loss of methyl radicals (•CH₃), resulting in peaks at m/z 200.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₄H₁₇NO]⁺215
[M - CH₃]⁺[C₁₃H₁₄NO]⁺200
[M - C₂H₅]⁺[C₁₂H₁₂NO]⁺186
[Mesityl-C≡N]⁺ or [Mesityl-C=O]⁺Fragments from ring cleavageVariable

X-ray Crystallography Studies for Solid-State Structure (if applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

Currently, there are no publicly available X-ray crystallography studies specifically for this compound. If a suitable single crystal of the compound could be grown, this technique would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Raman Spectroscopy: Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy. The Raman spectrum of isoxazole has been studied, and for this compound, it would be expected to show strong bands for the aromatic ring stretching modes of the mesityl group and the symmetric vibrations of the isoxazole ring. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited electronic state. The UV-Vis spectrum of this compound would likely show absorption bands corresponding to π → π* transitions within the aromatic mesityl ring and the isoxazole heterocycle. The exact position of the absorption maxima (λmax) would be influenced by the conjugation between the two ring systems.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 3 Mesitylisoxazole

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study isoxazole (B147169) derivatives. These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

For instance, studies on 3,5-disubstituted isoxazoles often involve the optimization of the molecular geometry to find the most stable arrangement of atoms. From this optimized geometry, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of atomic charges provides insight into the polarity of the molecule and can help identify potential sites for electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Below is a hypothetical data table illustrating the kind of electronic properties that would be calculated for 5-Ethyl-3-mesitylisoxazole, based on typical values for related compounds.

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment2.5 DMeasure of the overall polarity of the molecule.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through a 1,3-dipolar cycloaddition reaction, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition states.

By calculating the potential energy surface, chemists can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational studies on the formation of 3,5-disubstituted isoxazoles have investigated the regioselectivity of the cycloaddition, explaining why certain isomers are formed preferentially. semanticscholar.org

A hypothetical reaction coordinate diagram for the formation of this compound would illustrate the energy changes as the reactants are converted into products, passing through the high-energy transition state.

Conformational Analysis and Potential Energy Surface Mapping

The presence of flexible groups, such as the ethyl and mesityl groups in this compound, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step, thereby mapping the potential energy surface.

For the mesityl group, rotation around the single bond connecting it to the isoxazole ring is of particular interest due to potential steric hindrance. Similarly, the ethyl group can adopt different orientations. The relative energies of these conformers determine their population at a given temperature. While a specific conformational analysis for this compound is not available, studies on other sterically hindered molecules provide a framework for such an investigation. For example, a study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane utilized DFT calculations to explore its conformational equilibrium. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to study its behavior in a solvent, providing a more realistic picture of its conformational landscape and interactions with surrounding molecules. Such simulations are particularly useful for understanding how the molecule behaves in a biological environment, for instance, when studying its potential as a ligand for a protein. Studies on other isoxazole derivatives have utilized MD simulations to investigate the stability of ligand-protein complexes. researchgate.net A study on deprotonated isoxazole and 3-methyl isoxazole used direct chemical dynamics simulations to understand their fragmentation patterns. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predictions, when compared with experimental data, can help in assigning the signals and confirming the structure of the molecule. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups.

The following table provides hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

Carbon AtomHypothetical Predicted ¹³C Chemical Shift (ppm)Environment
C3 (Isoxazole)162.0Attached to the mesityl group.
C4 (Isoxazole)105.0Unsubstituted carbon on the isoxazole ring.
C5 (Isoxazole)170.0Attached to the ethyl group.
Ethyl -CH₂-22.0Methylene (B1212753) carbon of the ethyl group.
Ethyl -CH₃12.5Methyl carbon of the ethyl group.
Mesityl (ipso-C)130.0Carbon of the mesityl group attached to the isoxazole ring.

Analysis of Reactivity Indices

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of the chemical reactivity of a molecule. These indices are based on the energies of the frontier molecular orbitals (HOMO and LUMO).

Important reactivity indices include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as μ² / (2η).

These indices are useful for comparing the reactivity of different molecules and for predicting the outcome of chemical reactions. For example, in a cycloaddition reaction, the analysis of reactivity indices of the reactants can help in understanding the reaction mechanism and regioselectivity. semanticscholar.org

Reactivity and Transformation of 5 Ethyl 3 Mesitylisoxazole

Electrophilic Aromatic Substitution Reactions on the Mesityl Group

The mesityl group is a highly activated aromatic ring due to the presence of three electron-donating methyl groups at the ortho and para positions. This high electron density makes the aromatic protons susceptible to replacement by electrophiles. However, the positions available for substitution are sterically hindered by the adjacent methyl groups and the bulky isoxazole (B147169) ring. Consequently, electrophilic aromatic substitution (EAS) on the mesityl group of 5-Ethyl-3-mesitylisoxazole is expected to occur at the less hindered positions, if at all.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgsoftbeam.net For instance, nitration of mesitylene (B46885) itself is known to proceed readily under controlled conditions to yield nitromesitylene. researchgate.netmasterorganicchemistry.com For this compound, the reaction would likely require carefully chosen reagents to overcome steric hindrance and prevent side reactions on the isoxazole ring.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Mesityl Group

Reaction TypeTypical ReagentsExpected Major ProductNotes
NitrationHNO3/H2SO4 (mild conditions)5-Ethyl-3-(2,4,6-trimethyl-3-nitrophenyl)isoxazoleSubstitution occurs at the available aromatic C-H position. Stronger conditions may lead to oxidation or degradation.
BrominationBr2/FeBr33-(3-Bromo-2,4,6-trimethylphenyl)-5-ethylisoxazoleLewis acid catalysis is typically required for the halogenation of aromatic rings.
Friedel-Crafts AcylationRCOCl/AlCl3Reaction is unlikely to proceedSignificant steric hindrance from the ortho methyl groups and the isoxazole ring is expected to prevent acylation. stackexchange.com
Friedel-Crafts AlkylationRCl/AlCl3Reaction is unlikely to proceedSimilar to acylation, steric hindrance is a major barrier. Polyalkylation is also a common issue in less substituted rings. wikipedia.org

Nucleophilic Attack and Ring Opening Reactions of the Isoxazole Core

The isoxazole ring is susceptible to nucleophilic attack, often leading to the cleavage of the weak N-O bond. This reactivity is a cornerstone of isoxazole chemistry, providing pathways to various acyclic and heterocyclic compounds. nih.gov

Reductive Cleavage: Catalytic hydrogenation is a common method for isoxazole ring opening. Using catalysts like Raney nickel or palladium on carbon (Pd/C), the N-O bond is cleaved, typically yielding a β-aminoenone. clockss.orgnih.gov For this compound, this reaction would produce 1-(mesityl)-3-aminopent-2-en-1-one. The stability of the β-amino enone product is enhanced by conjugation. Further reduction of the enone system can occur under more stringent conditions. Raney nickel, in particular, is widely used for the reductive cleavage of isoxazolines to β-hydroxy ketones. nih.govacs.orgorganic-chemistry.orgwikipedia.org Other reducing agents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can also effect this transformation. rsc.org

Base-Catalyzed Ring Opening: Strong bases can initiate the ring opening of isoxazoles, particularly those with an acidic proton at the C4 position. While this compound lacks a C4 proton, quaternization of the isoxazole nitrogen with an alkylating agent can render the C3 proton acidic. Subsequent treatment with a base can lead to ring opening. acs.org Hydrolysis under strongly acidic conditions has also been reported for certain isoxazole derivatives. acs.org

Table 2: Nucleophilic Attack and Ring Opening Reactions

Reaction TypeTypical ReagentsIntermediate/ProductMechanism
Catalytic HydrogenationH2, Raney Ni or Pd/Cβ-AminoenoneReductive cleavage of the N-O bond. clockss.orgthieme-connect.com
Reduction with Complex HydridesLithium aluminum hydride (LiAlH4)Variety of products including amino alcohols and aziridines.Complex reduction pathway involving N-O bond cleavage. researchgate.netrsc.orglibretexts.orgyoutube.com
Base-Catalyzed Opening1. Alkylating Agent (e.g., (CH3)2SO4) 2. Base (e.g., NaOEt)β-KetonitrileFormation of an isoxazolium salt followed by nucleophilic attack and rearrangement. acs.org

Reactions and Functional Group Transformations of the Ethyl Side Chain

The ethyl group at the C5 position of the isoxazole ring can undergo reactions typical of alkyl substituents on aromatic or heterocyclic systems. The carbon atom adjacent to the isoxazole ring (the α-carbon) is activated, similar to a benzylic position, making it more susceptible to certain transformations.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, would be expected to selectively occur at the α-carbon of the ethyl group. This would yield 5-(1-bromoethyl)-3-mesitylisoxazole. This halogenated intermediate is then a versatile precursor for a range of nucleophilic substitution reactions.

Oxidation: The ethyl group can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions could potentially oxidize the ethyl group to an acetyl group, yielding 5-acetyl-3-mesitylisoxazole, or further to a carboxylic acid, resulting in 3-mesitylisoxazole-5-carboxylic acid. The specific product would depend on the strength of the oxidizing agent and the reaction conditions.

Table 3: Transformations of the Ethyl Side Chain

Reaction TypeTypical ReagentsExpected ProductNotes
Free-Radical BrominationN-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)5-(1-Bromoethyl)-3-mesitylisoxazoleSelective halogenation at the activated α-position.
Nucleophilic Substitution (on bromo-derivative)NaCN, KOR, etc.5-(1-Cyanoethyl)-3-mesitylisoxazole, 5-(1-Alkoxyethyl)-3-mesitylisoxazole, etc.SN1 or SN2 reaction at the α-carbon.
OxidationKMnO4, heat3-Mesitylisoxazole-5-carboxylic acidRequires forcing conditions which may also affect other parts of the molecule.

Photochemical Transformations and Photoinduced Reactions

Isoxazoles are known to undergo a variety of photochemical reactions, primarily driven by the cleavage of the weak N-O bond upon UV irradiation. wikipedia.org The most common photochemical transformation is the rearrangement to an oxazole. researchgate.netucd.ienih.govacs.org

This photoisomerization is believed to proceed through a high-energy acyl azirine intermediate. For this compound, irradiation with UV light (typically around 254 nm) would lead to the homolytic cleavage of the N-O bond, forming a diradical which then cyclizes to a 2-acyl-3-ethyl-2H-azirine derivative. This azirine intermediate can then undergo ring expansion to form the corresponding oxazole, 2-mesityl-5-ethyloxazole. nih.gov Depending on the substituents and reaction conditions, other products such as ketenimines can also be formed. nih.gov

Table 4: Photochemical Transformations

Reaction TypeConditionsKey IntermediateMajor Product
PhotoisomerizationUV light (e.g., 254 nm), solvent (e.g., acetonitrile)Acyl azirine2-Mesityl-5-ethyloxazole
PhotorearrangementUV light, specific conditionsVinylnitreneKetenimine derivatives

Thermal Rearrangements and Cycloelimination Processes

Heating isoxazoles can induce thermal rearrangements, which, like their photochemical counterparts, are initiated by the cleavage of the N-O bond. scispace.com The primary intermediate formed under thermal conditions is a vinylnitrene. nih.govacs.orgacs.org The fate of this highly reactive intermediate depends on the substitution pattern of the original isoxazole.

For this compound, thermolysis would generate a vinylnitrene intermediate. This intermediate can then undergo several possible transformations:

Ring closure to form an azirine, which may be stable enough to isolate or may rearrange further.

Rearrangement to form an oxazole, analogous to the photochemical pathway.

Fragmentation into smaller, stable molecules such as nitriles and alkynes, although this is more common for simpler isoxazoles. rsc.org

Studies on 3,5-dimethylisoxazole (B1293586) have shown that at moderate pyrolysis temperatures, an azirine is detected, while at higher temperatures, 2,5-dimethyloxazole (B1606727) is the main rearrangement product. nih.govacs.org A similar pathway is expected for this compound.

Table 5: Thermal Rearrangements

ProcessConditionsKey IntermediatePotential Products
Thermolysis / PyrolysisHigh temperature (e.g., > 200 °C), gas phase or inert solventVinylnitrene2-Mesityl-5-ethyloxazole, 2-Mesityl-3-ethyl-2H-azirine, fragmentation products

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound involves reactions at the isoxazole ring, the ethyl side chain, and potentially the mesityl group under specific conditions.

Reduction: As discussed in section 6.2, the most significant reduction reaction is the cleavage of the isoxazole N-O bond.

Catalytic Hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C): This method primarily results in the formation of β-aminoenones. clockss.org The aromatic mesityl ring is generally resistant to reduction under these conditions, but under high pressure and temperature, it can be hydrogenated to a trimethylcyclohexyl group.

Metal Hydride Reduction (e.g., LiAlH₄): Lithium aluminum hydride is a powerful reducing agent that can lead to a mixture of products. Besides cleaving the N-O bond, it can also reduce the carbonyl group of the intermediate enone, leading to γ-amino alcohols. researchgate.net

Oxidation: The isoxazole and mesityl rings are generally stable to oxidation. clockss.org The primary site for oxidation is the ethyl side chain.

Side-Chain Oxidation: As mentioned in section 6.3, strong oxidizing agents like KMnO₄ can convert the ethyl group to a carboxylic acid.

Oxidation of Isoxazoline (B3343090) Derivatives: While the isoxazole ring itself is robust, related isoxazoline rings can be oxidized to isoxazoles using reagents like manganese dioxide (MnO₂). researchgate.net This is not a direct reaction of this compound but is relevant to the broader chemistry of the isoxazole family.

Table 6: Summary of Oxidation and Reduction Reactions

Reaction TypeReagentAffected Part of MoleculeMajor Product
ReductionH2 / Raney NiIsoxazole Ring1-(Mesityl)-3-aminopent-2-en-1-one
ReductionLiAlH4Isoxazole Ring1-(Mesityl)-3-aminopentan-1-ol
OxidationKMnO4 / HeatEthyl Side Chain3-Mesitylisoxazole-5-carboxylic acid

Applications in Organic Synthesis and Materials Science

As a Synthetic Intermediate

The isoxazole (B147169) ring system is a well-established precursor in organic synthesis due to the inherent reactivity of its N-O bond. This bond can be cleaved under various conditions to unmask a range of functionalities, making isoxazoles versatile synthons. 5-Ethyl-3-mesitylisoxazole, with its specific substitution pattern, offers a gateway to a variety of valuable chemical transformations.

Role in the Construction of Diverse Heterocyclic Compounds

The isoxazole moiety serves as a masked 1,3-dicarbonyl equivalent and can be transformed into other heterocyclic systems through ring-opening and subsequent recyclization reactions. This strategy is a powerful tool for the synthesis of a wide array of heterocyclic compounds that are of interest in medicinal chemistry and materials science.

For instance, the isoxazole ring can be converted into pyrazole (B372694) derivatives. This transformation typically involves reaction with hydrazine (B178648) derivatives, where the isoxazole ring is opened and then reclosed to form the thermodynamically more stable pyrazole ring. While specific studies on this compound are not extensively documented, the general reactivity of 3,5-disubstituted isoxazoles suggests its potential in this area.

Furthermore, isoxazoles can be utilized in the synthesis of pyridines. One notable method involves the rhodium-catalyzed reaction of isoxazoles with diazo compounds, leading to a ring-expansion and rearrangement cascade to afford highly substituted pyridines. The substituents at the 3- and 5-positions of the isoxazole ring direct the substitution pattern of the resulting pyridine (B92270), highlighting the potential of this compound to generate specific pyridine structures.

Precursor for Amino Ketones and Other Synthons

A key synthetic application of isoxazoles lies in their reductive ring cleavage to yield β-amino vinyl ketones (enaminones) or, upon subsequent hydrolysis, β-amino ketones. This transformation is typically achieved through catalytic hydrogenation, often using catalysts such as Raney nickel or palladium on carbon.

The catalytic hydrogenation of a 3-aryl-5-alkylisoxazole, analogous to this compound, would proceed via the cleavage of the weak N-O bond. This process initially forms an enaminone, which can be isolated or hydrolyzed in situ to the corresponding β-amino ketone. This reaction is of significant synthetic value as β-amino ketones are important precursors for the synthesis of various pharmaceuticals and other biologically active molecules.

CatalystProduct TypePotential Application of Product
Raney Nickelβ-Amino vinyl ketoneSynthesis of nitrogen-containing heterocyles
Palladium on Carbonβ-Amino ketone (after hydrolysis)Precursor for pharmaceuticals
Molybdenum Hexacarbonylβ-DiketoneSynthesis of curcumin (B1669340) derivatives and other natural products

As a Ligand in Catalysis

The nitrogen and oxygen atoms within the isoxazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of isoxazole derivatives as ligands in transition metal catalysis.

Design and Synthesis of Isoxazole-Based Ligands

The synthesis of isoxazole-based ligands often involves the functionalization of the isoxazole core to introduce additional coordinating atoms, thereby creating bidentate or multidentate ligands. For a molecule like this compound, functionalization could be envisioned at the ethyl group or the mesityl ring. For example, introduction of a phosphine (B1218219) or another nitrogen-containing group on the mesityl ring could lead to the formation of a bidentate ligand where the isoxazole nitrogen and the newly introduced group can coordinate to a metal center. The steric bulk of the mesityl group can also play a crucial role in influencing the coordination geometry and the catalytic activity of the resulting metal complex.

Applications in Metal-Catalyzed Reactions

Isoxazole-containing ligands have found application in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The electronic properties and steric hindrance provided by the isoxazole ligand can significantly impact the efficiency and selectivity of the catalytic process. For example, ferrocenyl-palladacycle complexes bearing isoxazole-derived ligands have been investigated for their catalytic activity in the direct arylation of heterocycles. While direct applications of this compound as a ligand are not widely reported, its structural motifs suggest potential in this area of research.

Incorporation into Complex Molecular Architectures

The isoxazole unit can be strategically incorporated into larger and more complex molecular structures, including macrocycles and supramolecular assemblies. The rigidity of the aromatic isoxazole ring can provide structural preorganization, which is beneficial for the construction of well-defined architectures.

In the realm of supramolecular chemistry, the potential for hydrogen bonding and π-π stacking interactions involving the isoxazole ring and its substituents can be exploited for the self-assembly of complex structures. The mesityl group in this compound can engage in aromatic interactions, further directing the assembly of supramolecular architectures.

Building Blocks for Macrocycles and Polymers

While no specific studies detail the use of this compound in the synthesis of macrocycles and polymers, the isoxazole moiety, in general, has been employed as a linchpin in the construction of large ring systems. The defined geometry of the isoxazole ring can impart conformational rigidity to a macrocyclic structure. The ethyl and mesityl groups of this compound could be further functionalized to introduce reactive sites for polymerization or macrocyclization reactions. For instance, functional groups could be introduced on the mesityl ring or the ethyl group, which could then participate in coupling reactions to form polymer chains or macrocyclic structures.

Table 1: Potential Functionalization Strategies for Polymer/Macrocycle Synthesis

SubstituentPotential FunctionalizationSubsequent Reaction for Polymer/Macrocycle Formation
Mesityl GroupBromination of the aromatic ringSuzuki or Sonogashira cross-coupling
Ethyl GroupOxidation to a carboxylic acidAmide or ester bond formation
Isoxazole RingReductive ring opening to enaminoneCondensation reactions

Scaffolds for Supramolecular Assemblies

The isoxazole ring possesses a significant dipole moment, which can be a directing force in the formation of ordered supramolecular assemblies. The non-covalent interactions, such as dipole-dipole interactions and π-π stacking, involving the isoxazole core can lead to the self-assembly of molecules into well-defined architectures. The bulky mesityl group in this compound would likely influence the packing of molecules in the solid state, potentially leading to the formation of specific crystalline lattices or liquid crystalline phases. The interplay between the dipole of the isoxazole and the steric demands of the mesityl group could be exploited to design novel supramolecular structures.

Contribution to Advanced Materials

The incorporation of heterocyclic scaffolds like isoxazole into organic materials can imbue them with unique electronic and responsive properties. The specific substitution pattern of this compound offers a platform for tuning these properties.

Role in Designing Optoelectronic Materials

Isoxazole derivatives have been investigated for their potential in optoelectronic applications due to their electronic properties. nih.gov The electronic nature of the isoxazole ring, combined with the π-system of the mesityl group in this compound, suggests that this compound could serve as a building block for organic semiconductors or fluorescent materials. The extent of π-conjugation and the electron-donating or -withdrawing nature of the substituents on the isoxazole ring are key factors in determining the optical and electronic properties of the resulting materials. Theoretical studies on similarly substituted isoxazoles could provide insights into the potential highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of this compound, which are crucial parameters for designing organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) materials.

Table 2: Predicted Electronic Properties based on Substituent Effects

ComponentElectronic ContributionPotential Impact on Optoelectronic Properties
Isoxazole RingElectron-withdrawing characterCan influence charge transport properties
Mesityl GroupElectron-donating π-systemCan modulate the HOMO-LUMO gap and affect absorption/emission wavelengths
Ethyl GroupWeakly electron-donatingMinor influence on electronic properties, primarily affects solubility and morphology

Potential in Stimuli-Responsive Systems

Stimuli-responsive, or "smart," polymers are materials that undergo a change in their properties in response to an external stimulus such as pH, temperature, or light. mdpi.comresearchgate.net While there is no direct evidence of this compound being used in such systems, the isoxazole ring itself can be a latent functional group. For example, the N-O bond of the isoxazole ring can be cleaved under certain conditions, such as reduction or UV irradiation. If this compound were incorporated into a polymer backbone, the cleavage of the isoxazole ring could lead to a change in the polymer's structure and properties. This latent reactivity could potentially be harnessed to create materials that respond to specific chemical or physical stimuli. nih.gov

The chemical compound this compound represents a molecule with significant untapped potential in the fields of organic synthesis and materials science. Although direct experimental data on its applications are currently unavailable in the scientific literature, a prospective analysis based on the known chemistry of the isoxazole scaffold and its substituents suggests promising avenues for future research. Its structure is amenable to functionalization for the creation of novel macrocycles and polymers, and its inherent electronic and steric properties make it an interesting candidate for the development of supramolecular assemblies and advanced functional materials. Further experimental and computational studies are warranted to fully elucidate the potential of this intriguing isoxazole derivative.

Future Research Directions and Challenges in 5 Ethyl 3 Mesitylisoxazole Chemistry

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the study of 5-Ethyl-3-mesitylisoxazole is the development of synthetic pathways that are not only high-yielding but also highly selective. Traditional methods for creating the isoxazole (B147169) ring, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, often face challenges related to regioselectivity, harsh reaction conditions, or limited substrate scope. rsc.orgacs.orgwikipedia.org

Synthetic StrategyPotential Advantages for this compoundKey Research Challenge
Catalytic 1,3-Dipolar Cycloaddition High regioselectivity, milder conditions. rsc.orgCatalyst optimization for specific sterically hindered substrates.
One-Pot, Multi-Component Reactions Increased efficiency, reduced waste, operational simplicity. eurekaselect.comControlling selectivity with multiple reactive species.
Electrophilic Cyclization Access to highly substituted isoxazoles, mild conditions. nih.govSynthesis of the specific 2-alkyn-1-one O-methyl oxime precursor.
Domino Reductive Nef/Cyclization Use of readily available β-nitroenone precursors. rsc.orgEnsuring compatibility of the mesityl group with reductive conditions.

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the chemical reactivity of the this compound ring itself is an area ripe for exploration. The isoxazole ring is known to undergo various chemical transformations, including alkylation, reduction, and ring-opening reactions, which can convert it into other valuable structures like enaminoketones or γ-amino alcohols. researchgate.net A significant challenge lies in understanding how the specific electronic and steric properties of the ethyl and mesityl groups influence these transformations.

Future research should systematically investigate the reactivity of the C4 and C5 positions and the N-O bond. For example, the weak N-O bond is susceptible to cleavage under UV irradiation, leading to rearrangement into an oxazole through an azirine intermediate, a photochemical property that could be exploited for novel applications. wikipedia.org The development of new catalytic methods for selective functionalization at the C4 position, which is often difficult, would significantly expand the synthetic utility of this compound as a building block.

Advancements in Real-time Spectroscopic Monitoring of Reactions

To optimize synthetic routes and understand reaction mechanisms, the ability to monitor reactions in real-time is crucial. Traditional offline analysis methods (like TLC and HPLC) are time-consuming and may not capture transient, highly reactive intermediates. The implementation of Process Analytical Technology (PAT) using in-situ spectroscopic techniques can provide continuous data on reactant consumption, product formation, and intermediate species. polito.it

Future work should focus on integrating techniques like in-operando Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy into the synthesis of this compound. magritek.comresearchgate.net These non-invasive methods allow for the direct observation of molecular changes during a reaction, providing invaluable kinetic and mechanistic data. researchgate.netmdpi.com For example, flow cells coupled with NMR and FTIR spectrometers can be used to identify reaction intermediates and determine rate-determining steps, which is critical for scaling up and automating production. magritek.comanalytik.news The primary challenge is developing robust probes and calibration models that can function in complex reaction mixtures and withstand the specific reaction conditions.

Refinement of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby accelerating research and reducing experimental costs. For this compound, developing accurate predictive models is essential for understanding its behavior and designing new derivatives with desired properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with activity, have been successfully applied to other isoxazole derivatives to predict their biological activities. mdpi.comnih.govtandfonline.com

A key future direction is the development of bespoke QSAR and Density Functional Theory (DFT) models specifically for this compound and its analogs. nih.govresearchgate.net These models can predict reactivity, regioselectivity in cycloaddition reactions, and potential sites of metabolism. researchgate.netoptibrium.com The refinement of these models requires a close feedback loop between computational prediction and experimental validation. nih.gov Challenges include selecting the appropriate descriptors to capture the unique steric and electronic effects of the mesityl group and building a sufficiently large and diverse dataset to train and validate the models accurately. mdpi.comnih.gov

Computational ModelApplication for this compoundResearch Challenge
QSAR Predict biological activity of new derivatives. mdpi.comnih.govGenerating a high-quality dataset for model training and validation.
DFT Investigate reaction mechanisms and predict regioselectivity. researchgate.netAccurately modeling transition states and solvent effects.
Molecular Dynamics Simulate interactions with biological targets. tandfonline.comHigh computational cost; accuracy of force fields.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The shift towards more data-driven chemical research necessitates the use of automated synthesis and high-throughput experimentation (HTE). These platforms allow for the rapid screening of reaction conditions and the creation of libraries of related compounds for biological testing. durham.ac.ukmdpi.com Integrating the synthesis of this compound into such systems is a critical step for accelerating its development.

Future research should focus on adapting synthetic routes to be compatible with automated flow reactors. acs.orgresearchgate.net Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.orgdurham.ac.uk A significant challenge will be managing the solubility and reactivity of intermediates and reagents in a flow system, which may require significant modification of existing batch protocols. researchgate.net Developing a fully automated platform for the synthesis and purification of a library of this compound derivatives would enable rapid exploration of its structure-activity relationship.

Sustainable and Environmentally Benign Chemical Processes

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. The development of sustainable processes for the synthesis of this compound is not only an environmental imperative but also an economic one. This involves reducing the use of hazardous solvents, minimizing waste, and employing energy-efficient methods. rsc.orgnih.gov

Key future research directions include the use of alternative reaction media, such as deep eutectic solvents (DES), which are biodegradable and can be recycled. acs.orgacs.org Ultrasound-assisted synthesis is another promising green technique that can accelerate reaction rates, improve yields, and reduce energy consumption, often in aqueous media. nih.govmdpi.com The development of catalyst-free reactions or the use of reusable heterogeneous catalysts are also central to creating more sustainable synthetic routes. eurekaselect.comorganic-chemistry.org The challenge lies in demonstrating that these green methods can achieve the same or better efficiency and selectivity as traditional protocols for the specific synthesis of this compound. acs.org

Q & A

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound?

  • Methodology :
  • Grow single crystals via slow evaporation (e.g., in ethanol/water).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX.
  • Compare bond lengths/angles with DFT-optimized geometries to identify packing effects .

Safety and Handling

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodology :
  • Review SDS data for hazards (e.g., flammability, toxicity). Use fume hoods and PPE (nitrile gloves, safety goggles).
  • Store in inert atmosphere (argon) at 2–8°C to prevent oxidation.
  • Neutralize waste with dilute NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.